ethyl 3-[(butoxycarbonyl)amino]benzoate
Description
Ethyl 3-[(butoxycarbonyl)amino]benzoate is a benzoate ester derivative featuring a butoxycarbonyl (BOC)-protected amino group at the 3-position of the aromatic ring. The BOC group (tert-butoxycarbonyl) is widely used in organic synthesis as a protective moiety for amines, enhancing stability during reactions. Benzoate esters are commonly employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable solubility and reactivity .
Properties
IUPAC Name |
ethyl 3-(butoxycarbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-5-9-19-14(17)15-12-8-6-7-11(10-12)13(16)18-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYCVPWLRACKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC(=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(butoxycarbonyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve heating the mixture under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(butoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the butoxycarbonyl group.
Oxidation: Reagents like nitric acid or bromine can be used for electrophilic aromatic substitution.
Major Products Formed
Hydrolysis: 3-[(butoxycarbonyl)amino]benzoic acid.
Substitution: 3-aminobenzoic acid after deprotection.
Oxidation: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 3-[(butoxycarbonyl)amino]benzoate is widely used in scientific research due to its versatility:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(butoxycarbonyl)amino]benzoate primarily involves its role as a protecting group in organic synthesis. The butoxycarbonyl group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the butoxycarbonyl group can be selectively removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s key distinguishing feature is the 3-(butoxycarbonylamino) substituent. Below is a comparative analysis with structurally related benzoate esters:
Table 1: Structural and Physicochemical Comparisons
*XLogP3 for the target compound estimated based on tert-Boc analogues .
Key Observations:
- Lipophilicity: The bromoquinolinyl derivative (XLogP3=4.1) is significantly more lipophilic than the target compound (~2.5), likely due to its bulky brominated heterocycle .
- Biological Activity : Marine-derived pyranyl benzoates (e.g., compounds 128–131 in ) show that substituents like dihydro-methyl-2H-pyran-2-yl enhance antibacterial activity, whereas BOC-protected amines may prioritize stability over bioactivity .
- Synthetic Utility : The tert-Boc group in ’s compound demonstrates the role of carbamates in protecting amines during multi-step syntheses .
Key Observations:
- Esterification : The target compound’s synthesis likely involves coupling a BOC-protected amine to ethyl benzoate via carbamate formation, analogous to methods in .
- Yield Optimization : reports a 65.4% yield for L2 using bromoalkene substitution, suggesting similar efficiency for the target compound’s synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
